molecular formula C13H12N2O2S3 B2393786 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide CAS No. 942671-06-9

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

Cat. No.: B2393786
CAS No.: 942671-06-9
M. Wt: 324.43
InChI Key: MBOFTLBUKQERHU-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide typically involves the reaction of 4,6-dimethylbenzo[d]thiazole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites or the disruption of specific biochemical pathways .

Molecular targets and pathways involved in its mechanism of action include enzymes like cyclooxygenase (COX) and proteins involved in cell signaling pathways .

Comparison with Similar Compounds

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S3/c1-8-6-9(2)12-10(7-8)19-13(14-12)15-20(16,17)11-4-3-5-18-11/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOFTLBUKQERHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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